4-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide
Description
The compound 4-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethyl group at the 3-position and a chloro substituent at the 4-position of the benzene ring. Its structure also includes a [1,2,4]triazolo[4,3-a]pyridine moiety linked via a propyl chain bearing a methylsulfanyl group. Sulfonamide derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors, particularly in oncology and infectious diseases .
Properties
Molecular Formula |
C17H16ClF3N4O2S2 |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
4-chloro-N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H16ClF3N4O2S2/c1-28-9-7-14(16-23-22-15-4-2-3-8-25(15)16)24-29(26,27)11-5-6-13(18)12(10-11)17(19,20)21/h2-6,8,10,14,24H,7,9H2,1H3 |
InChI Key |
DCUROMLDRVHTJN-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NN=C2N1C=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Triazolopyridine Moiety: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring. Common reagents include hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions, often using methylthiol or related reagents.
Attachment of the Benzenesulfonamide Structure:
Final Assembly: The final compound is assembled by coupling the triazolopyridine moiety with the benzenesulfonamide structure under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and reduced aromatic rings.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathway Modulation: The compound can influence various biological pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound shares core structural motifs with several analogs, as highlighted below:
Table 1: Structural Comparison of Key Analogs
Key Observations :
Bioactivity and Functional Implications
While direct bioactivity data for the target compound is unavailable, insights can be inferred from analogs:
- Sulfonamide Core: Known to inhibit carbonic anhydrases or tyrosine kinases, depending on substituents .
- Triazolo-pyridine Moieties : Associated with kinase inhibition (e.g., JAK2/STAT pathways) in related compounds .
- Fluorinated Groups : Trifluoromethyl enhances binding to hydrophobic enzyme pockets, as seen in FDA-approved drugs like Celecoxib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
